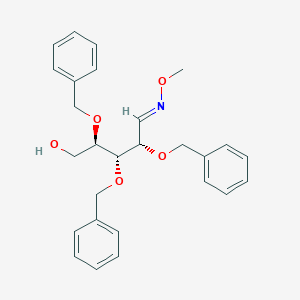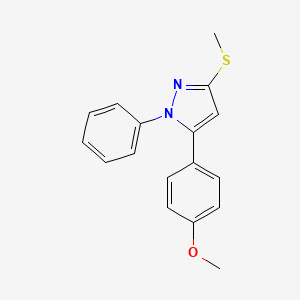![molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9](/img/structure/B12854565.png)
[(2S,3S)-3-phenyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of trans-cinnamyl alcohol. One common method involves the use of titanium (IV) isopropylate and tert-butyl hydroperoxide in the presence of L-(+)-diisopropyl tartrate as a chiral catalyst. The reaction is carried out in dichloromethane at -20°C with molecular sieves to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric epoxidation and the use of chiral catalysts are likely employed on a larger scale. The process involves optimizing reaction conditions to maximize yield and enantioselectivity while ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 1,2-diols.
Substitution: Formation of β-substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
[(2S,3S)-3-phenyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]methanol involves its interaction with molecular targets through its oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical and medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-phenyloxiran-2-yl]methanol: A diastereomer with different stereochemistry.
(2R,3S)-3-phenyloxiran-2-yl]methanol: Another diastereomer with opposite stereochemistry.
Phenylglycidol: A related compound with similar structural features but different functional groups.
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations .
Propiedades
Número CAS |
99528-63-9 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
Clave InChI |
PVALSANGMFRTQM-DTWKUNHWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


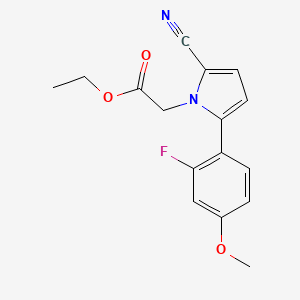
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
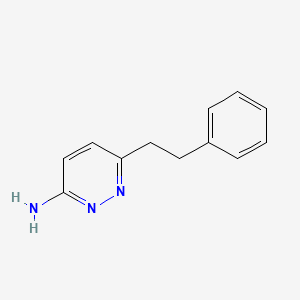
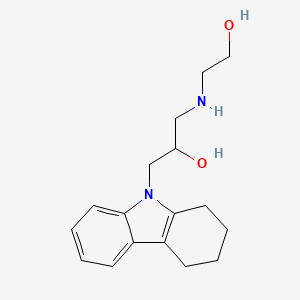
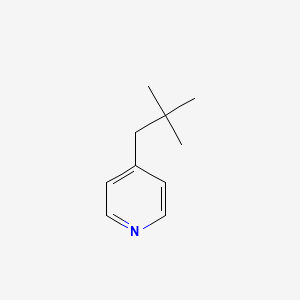


![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
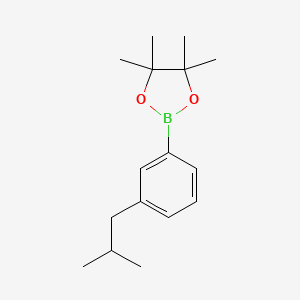
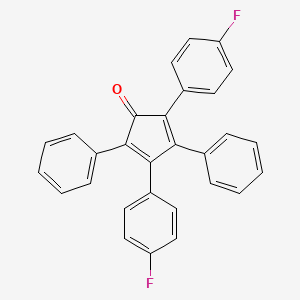
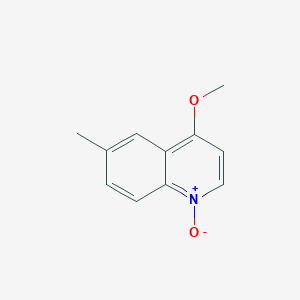
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
